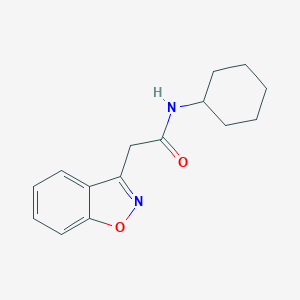
4-chloro-3-methoxy-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-methoxy-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its various biological activities.
作用机制
The exact mechanism of action of 4-chloro-3-methoxy-N-propylbenzenesulfonamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and ion channels. For example, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of intraocular pressure. It has also been shown to inhibit the activity of voltage-gated potassium channels and calcium channels, which are important in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
4-chloro-3-methoxy-N-propylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 4-chloro-3-methoxy-N-propylbenzenesulfonamide has been shown to have anti-inflammatory effects and to reduce pain and edema in animal models.
实验室实验的优点和局限性
One advantage of using 4-chloro-3-methoxy-N-propylbenzenesulfonamide in lab experiments is its wide range of biological activities. It can be used in the study of various diseases and biological processes. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using 4-chloro-3-methoxy-N-propylbenzenesulfonamide is its potential toxicity. It can be harmful if ingested or inhaled, and caution should be taken when handling it in the lab.
未来方向
There are many future directions for the study of 4-chloro-3-methoxy-N-propylbenzenesulfonamide. One direction is the development of new derivatives with improved biological activities and reduced toxicity. Another direction is the study of its effects on other ion channels and receptors. Additionally, the use of 4-chloro-3-methoxy-N-propylbenzenesulfonamide in the treatment of various diseases, such as glaucoma and cancer, warrants further investigation. Finally, the development of new synthetic methods for the preparation of 4-chloro-3-methoxy-N-propylbenzenesulfonamide could lead to more efficient and cost-effective production.
合成方法
The synthesis of 4-chloro-3-methoxy-N-propylbenzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide and propylamine in the presence of a reducing agent such as iron powder. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 4-chloro-3-methoxy-N-propylbenzenesulfonamide.
科学研究应用
4-chloro-3-methoxy-N-propylbenzenesulfonamide has been widely used in scientific research due to its various biological activities. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a tool in the study of the structure and function of ion channels and receptors. Additionally, 4-chloro-3-methoxy-N-propylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which has important implications in the treatment of glaucoma and other diseases.
属性
产品名称 |
4-chloro-3-methoxy-N-propylbenzenesulfonamide |
|---|---|
分子式 |
C10H14ClNO3S |
分子量 |
263.74 g/mol |
IUPAC 名称 |
4-chloro-3-methoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h4-5,7,12H,3,6H2,1-2H3 |
InChI 键 |
OPABIOYNHSHBRV-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC |
规范 SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)